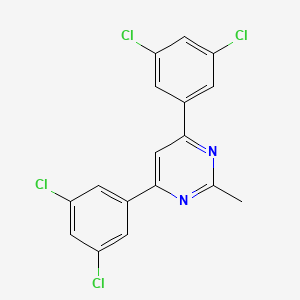4,6-Bis(3,5-dichlorophenyl)-2-methylpyrimidine
CAS No.: 1030380-50-7
Cat. No.: VC4859030
Molecular Formula: C17H10Cl4N2
Molecular Weight: 384.08
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1030380-50-7 |
|---|---|
| Molecular Formula | C17H10Cl4N2 |
| Molecular Weight | 384.08 |
| IUPAC Name | 4,6-bis(3,5-dichlorophenyl)-2-methylpyrimidine |
| Standard InChI | InChI=1S/C17H10Cl4N2/c1-9-22-16(10-2-12(18)6-13(19)3-10)8-17(23-9)11-4-14(20)7-15(21)5-11/h2-8H,1H3 |
| Standard InChI Key | XTGFEBOHSVVMNP-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)C2=CC(=CC(=C2)Cl)Cl)C3=CC(=CC(=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
4,6-Bis(3,5-dichlorophenyl)-2-methylpyrimidine belongs to the pyrimidine family, a six-membered heterocyclic ring containing two nitrogen atoms at the 1- and 3-positions. The compound’s structure is distinguished by:
-
A methyl group at the 2-position, which enhances steric bulk and influences electronic effects.
-
Two 3,5-dichlorophenyl substituents at the 4- and 6-positions, contributing significant hydrophobicity and halogen-bonding potential.
The molecular formula C₁₇H₁₀Cl₄N₂ reflects its four chlorine atoms and two aromatic rings, which are critical for its physicochemical behavior .
Physicochemical Characteristics
Key physical and chemical properties are summarized below:
The compound’s maximum absorption wavelength at 318 nm suggests conjugation between the pyrimidine core and dichlorophenyl groups, which may be exploited in UV-based analytical methods . Its air sensitivity necessitates stringent handling protocols to prevent degradation .
Synthesis and Manufacturing
Precursor Preparation
The synthesis of 4,6-bis(3,5-dichlorophenyl)-2-methylpyrimidine begins with the preparation of 4,6-dichloro-2-methylpyrimidine (CAS 1780-26-3), a key intermediate. As described in a Chinese patent (CN102432547A), this precursor is synthesized via:
-
Condensation of dimethyl malonate and acetamidine hydrochloride in methanol under basic conditions (sodium methoxide), yielding 4,6-dihydroxy-2-methylpyrimidine .
-
Chlorination using triphosgene in dichloroethane, replacing traditional reagents like POCl₃ to reduce environmental and safety risks .
Aryl Substitution
The dichloro intermediate undergoes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 3,5-dichlorophenylboronic acid to install the aryl groups. This step requires precise control of temperature and catalyst loading to achieve high regioselectivity and yield.
Industrial Scalability
The patent emphasizes triphosgene’s advantages over phosgene, including safer handling and reduced toxicity, making the process suitable for large-scale production . Typical yields for the chlorination step exceed 85%, with purity validated by HPLC and NMR .
Spectroscopic and Analytical Data
High-Performance Liquid Chromatography (HPLC)
The compound’s purity is routinely assessed via reverse-phase HPLC, with a retention time consistent with its hydrophobic character .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume